molecular formula C16H18ClNO3 B12348117 Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride CAS No. 436099-74-0

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride

Cat. No.: B12348117
CAS No.: 436099-74-0
M. Wt: 307.77 g/mol
InChI Key: GUWNFTMHCOAZTD-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt featuring a benzodioxole moiety linked to a methyl group and a 4-methoxy-substituted benzylamine. Its molecular formula is C₁₆H₁₈ClNO₃, with a molecular weight of 307.77 . The compound is classified as an irritant (Xi) and is supplied by multiple vendors, including Matrix Scientific and Absin . Its structural features include a benzodioxole ring (contributing to π-π interactions), a methoxy group (electron-donating substituent), and a protonated amine, which enhances solubility in polar solvents.

Properties

CAS No.

436099-74-0

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H

InChI Key

GUWNFTMHCOAZTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The reductive amination pathway is a widely employed method for synthesizing secondary amines. For this compound, the reaction involves:

  • Condensation : Benzodioxol-5-ylmethanamine reacts with 4-methoxybenzaldehyde in the presence of a mild acid (e.g., acetic acid) to form an imine intermediate.
  • Reduction : Sodium triacetoxyborohydride (STAB) or hydrogen gas with a palladium catalyst reduces the imine to the corresponding amine.
  • Salt Formation : Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) yields the hydrochloride salt.

Optimization and Yields

  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for the condensation step due to their inertness and ability to dissolve both reactants.
  • Temperature : Reactions typically proceed at room temperature, though elevated temperatures (40–60°C) accelerate imine formation.
  • Yield : Reported yields range from 65% to 85% for the amine intermediate, with salt formation achieving >90% purity after recrystallization.

Nucleophilic Substitution Route

Alkylation of Primary Amines

This method involves the alkylation of benzodioxol-5-ylmethanamine with 4-methoxybenzyl chloride or bromide:

  • Base-Mediated Reaction : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the primary amine, enhancing nucleophilicity.
  • Alkylation : The deprotonated amine attacks the electrophilic carbon of 4-methoxybenzyl halide in anhydrous THF or DMF.
  • Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

Critical Parameters

  • Stoichiometry : A 1:1 molar ratio of amine to alkylating agent minimizes side products like dialkylated species.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product, with typical yields of 70–80%.

Hydrochloride Salt Formation

Standard Procedure

The free base of Benzodioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is dissolved in anhydrous diethyl ether or ethanol. Dry hydrogen chloride gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Alternative Acid Sources

  • Hydrochloric Acid (HCl) : Aqueous HCl (2–4 M) can be used, but excess water must be removed via azeotropic distillation.
  • Trimethylsilyl Chloride (TMSCl) : In non-polar solvents, TMSCl acts as a mild HCl source, avoiding hydrolysis side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Reductive Amination High atom economy; fewer byproducts Requires strict anhydrous conditions 65–85
Nucleophilic Substitution Scalable for industrial production Risk of over-alkylation 70–80
Salt Formation Straightforward; high purity Sensitivity to moisture >90

Recent Advances and Patented Innovations

Deuterated Analog Synthesis

Patent WO2009035652A1 describes a deuterium-enriched variant using deuterated dihalomethanes (e.g., CD₂Cl₂) and deuterium oxide (D₂O) during the alkylation step. This method achieves isotopic enrichment >99% and is critical for pharmacokinetic studies.

Microwave-Assisted Synthesis

A 2024 study optimized reaction times using microwave irradiation, reducing the alkylation step from 24 hours to 30 minutes. This approach improved yields to 88% while maintaining selectivity.

Challenges and Troubleshooting

  • Impurity Control : Dialkylated byproducts are common in nucleophilic substitution. Using bulkier bases (e.g., LDA) or low temperatures (−20°C) suppresses this issue.
  • Solvent Choice : Polar aprotic solvents like N-methylpyrrolidinone (NMP) enhance reaction rates but complicate purification.
  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; storage under argon or nitrogen is recommended.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy-benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride often involves multi-step organic reactions. For instance, derivatives of the compound have been synthesized through reactions like the Knoevenagel condensation and Ugi-tetrazole reactions, which allow for the creation of diverse libraries of related compounds . The ability to modify the structure enables researchers to explore various biological activities.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, certain imidazole derivatives derived from similar scaffolds have shown promising in vitro activity against cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Neuropharmacology

The compound has been investigated for its potential role as a neuroprotective agent. Research suggests that it may interact with serotonin receptors, which could contribute to its effects on mood and cognition. This interaction is particularly relevant in the context of treating disorders such as depression and anxiety .

Antimicrobial Properties

There is evidence that compounds related to this compound possess antimicrobial activity. Some derivatives have been tested for their efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest that further exploration could lead to new therapeutic agents for cancer treatment .

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacology, researchers found that this compound enhanced cognitive function in animal models of Alzheimer's disease. The compound's ability to modulate neurotransmitter levels was highlighted as a key mechanism .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with cellular targets, leading to the induction of apoptosis and cell cycle arrest. The compound has been shown to cause S-phase and G2/M-phase arrests in cancer cell lines, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride, differing primarily in substituents on the benzyl ring or amine side chain. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Benzyl Ring H-Bond Donors H-Bond Acceptors Rotatable Bonds TPSA² (Ų) Key Differences vs. Target Compound
This compound C₁₆H₁₈ClNO₃ 307.77 4-methoxy 2 4 5 49 Reference compound
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride C₁₈H₂₂ClNO₄ 351.82 3-ethoxy, 4-methoxy 2 5 7 64 Ethoxy group increases lipophilicity
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine C₁₆H₁₇NO₃ 272.32 2-methoxy 1 4 5 49 Free base; methoxy at 2-position reduces steric hindrance
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride C₁₅H₁₄ClF₂NO₂ 313.72 3,4-difluoro 2 3 5 33 Fluorine substituents enhance electronegativity
Benzo[d][1,3]dioxol-5-amine hydrochloride C₇H₈ClNO₂ 173.60 None 2 3 0 44 Simplified structure lacking benzyl groups

¹ TPSA: Topological Polar Surface Area.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, 3,4-difluoro substituents () introduce electron-withdrawing effects, which may alter electronic interactions in biological systems . The 3-ethoxy-4-methoxy analog () has increased lipophilicity (logP ~3.5 estimated) due to the ethoxy group, which could enhance membrane permeability but reduce solubility .
  • Hydrogen Bonding and Solubility: The hydrochloride salt form (common to all except ) improves aqueous solubility. The free base in (2-methoxy derivative) likely has lower solubility . The 3-ethoxy-4-methoxy compound () has five H-bond acceptors (vs.
  • Steric Effects :

    • The 2-methoxy isomer () introduces steric hindrance near the amine group, which could reduce binding affinity to targets requiring planar interactions .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride (CAS No. 436099-74-0) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.78 g/mol
  • CAS Number : 436099-74-0
  • Purity : ≥95%

This compound exhibits various biological activities primarily through the following mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines, particularly through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the S phase .
  • Inhibition of Tumor Growth : Studies indicate that this compound can suppress tumor growth in vivo, as evidenced by its effects on MCF cell lines and other tumor-bearing mice models .
  • Targeting Specific Pathways : It has been noted that the compound affects several biochemical pathways involved in cell proliferation and survival, including the PI3K/Akt pathway, which is crucial for cancer cell survival .

Anticancer Activity

Research has highlighted the anticancer potential of benzo[1,3]dioxol derivatives:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound demonstrated significant cytotoxic effects with IC50 values ranging from 25 to 57 μM across various studies. For instance, a derivative showed an IC50 of 45.2 μM against U87 glioblastoma cells .

Case Studies

  • Study on Apoptosis in Cancer Cells :
    • Objective : To evaluate the apoptosis-inducing capability of benzo[1,3]dioxol derivatives.
    • Methodology : Flow cytometry was utilized to assess apoptosis rates in treated MCF cells.
    • Results : The study found that treatment led to a significant increase in apoptotic cells compared to controls, indicating a dose-dependent response.
  • In Vivo Tumor Suppression :
    • Objective : To assess the efficacy of benzo[1,3]dioxol derivatives in tumor-bearing mice.
    • Methodology : Mice were treated with varying doses of the compound.
    • Results : Tumor growth was significantly inhibited in treated groups compared to control groups, demonstrating its potential as an anticancer agent.

Comparative Table of Biological Activities

Activity TypeCompound NameIC50 (μM)Reference
AnticancerBenzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine25
Apoptosis InductionBenzo[1,3]dioxol derivative45.2
Tumor Growth InhibitionBenzo[1,3]dioxol derivativeN/A

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